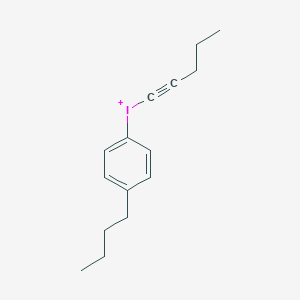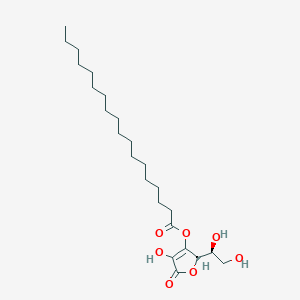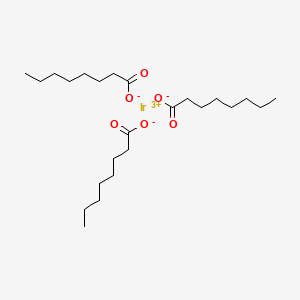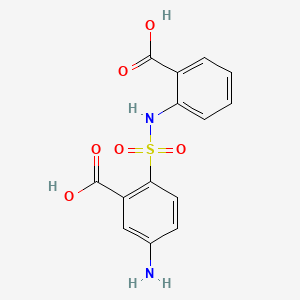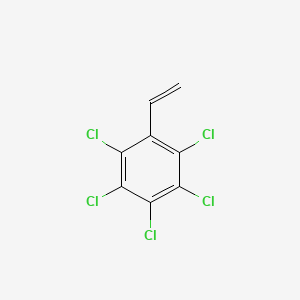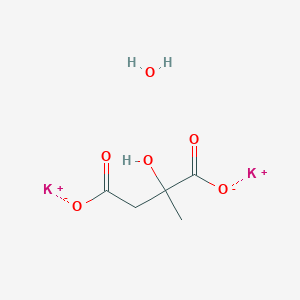
Fibrostatin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fibrostatin E is a naturally occurring compound that belongs to the class of N-acyl-L-amino acids. It is a metabolite produced by the bacterium Streptomyces catenulae. The compound has garnered interest due to its potential biological activities, including antifibrotic and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fibrostatin E can be synthesized through the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane. This reaction is catalyzed by acetic acid . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve fermentation processes using Streptomyces catenulae, followed by extraction and purification steps. Optimization of fermentation conditions, such as nutrient media, temperature, and pH, would be crucial for maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
Fibrostatin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and hydroxymethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Wissenschaftliche Forschungsanwendungen
Fibrostatin E has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its role in inhibiting prolyl hydroxylase, an enzyme involved in collagen synthesis.
Medicine: Investigated for its antifibrotic and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cells.
Wirkmechanismus
Fibrostatin E exerts its effects by inhibiting prolyl hydroxylase, an enzyme that plays a crucial role in collagen synthesis. By inhibiting this enzyme, this compound can reduce fibrosis, making it a potential antifibrotic agent. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fibrostatin A: Another metabolite from Streptomyces catenulae with similar antifibrotic properties.
Fibrostatin B: Known for its anticancer activities.
Fibrostatin C: Exhibits both antifibrotic and anticancer properties.
Uniqueness
Fibrostatin E is unique due to its specific structure, which includes a hydroxymethyl group at the naphthoquinone core. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
91776-44-2 |
|---|---|
Molekularformel |
C18H19NO8S |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[[1-hydroxy-7-(hydroxymethyl)-3-methoxy-5,8-dioxonaphthalen-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO8S/c1-8(21)19-12(18(25)26)7-28-6-11-14(27-2)4-10-13(22)3-9(5-20)16(23)15(10)17(11)24/h3-4,12,20,24H,5-7H2,1-2H3,(H,19,21)(H,25,26)/t12-/m0/s1 |
InChI-Schlüssel |
XMGJRXDFMZYRQG-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)CO)OC)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)CO)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



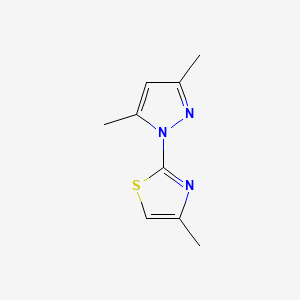
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
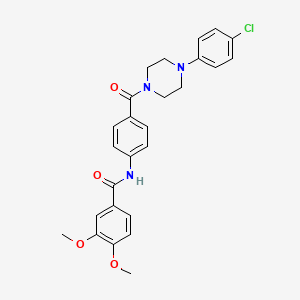
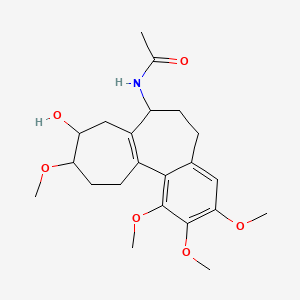
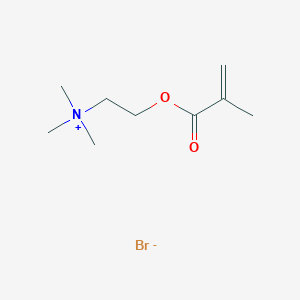
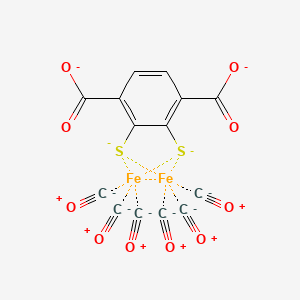
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
